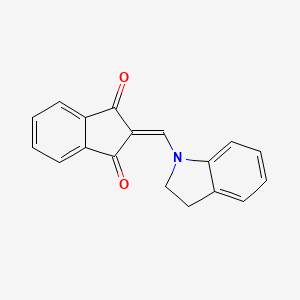

2-(Indolinylmethylene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .Molecular Structure Analysis

Indane-1,3-dione is a diketone. As a solution in water, it is partially enolized. The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon .Chemical Reactions Analysis

Indane-1,3-dione is involved in numerous chemical reactions. For instance, 2-arylidene-indane-1,3-diones can be synthesized by a Knoevenagel reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of indane-1,3-dione would depend on its specific chemical structure. For instance, it is known that indane-1,3-dione is a diketone and can act as a nucleophile .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to indanone. Notable examples include Donepezil , used for Alzheimer’s disease treatment, and Indinavir , an antiretroviral drug for AIDS treatment . Researchers continue to explore novel derivatives for potential therapeutic applications.

Organic Electronics and Photopolymerization

Indane-1,3-dione serves as an electron acceptor in the design of dyes for solar cells . Its unique properties make it suitable for photoinitiators in polymerization processes. These applications contribute to advancements in organic electronics and materials science .

Optical Sensing and Non-Linear Optical (NLO) Applications

The versatility of indane-1,3-dione extends to optical sensing and NLO applications. Researchers have harnessed its structure to create chromophores with desirable properties. These compounds find use in areas such as laser technology , optical communication , and photonic devices .

Biosensing and Bioimaging

Indane-1,3-dione-based structures have been explored for biosensing and bioimaging applications. Their ability to interact with biological molecules makes them valuable tools for detecting specific targets, such as proteins or nucleic acids. Researchers investigate their potential in diagnostic assays and imaging techniques .

Spiro Compounds and Multicomponent Reactions (MCRs)

Indane-1,3-dione participates in domino reactions and multicomponent reactions (MCRs) , leading to the synthesis of diverse spiro compounds. These intricate structures have applications in drug discovery, materials science, and chemical biology .

Natural Product Synthesis

Indane-1,3-dione shares structural similarities with natural products found in marine cyanobacteria and other sources. Researchers have used it as a synthetic intermediate to access biologically active molecules. This field continues to yield exciting discoveries .

For a more detailed exploration, you can refer to the comprehensive review article titled “Indane-1,3-Dione: From Synthetic Strategies to Applications” by Pigot et al. . 📚

Mecanismo De Acción

The exact mechanism of action of indane-1,3-dione derivatives would depend on their specific chemical structure and the context in which they are used. For instance, indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethylidene)indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-17-13-6-2-3-7-14(13)18(21)15(17)11-19-10-9-12-5-1-4-8-16(12)19/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZVZBXZUAODLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)

![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562056.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)

![3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2562061.png)

![tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B2562063.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)